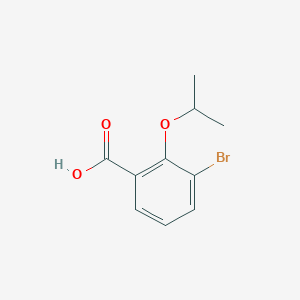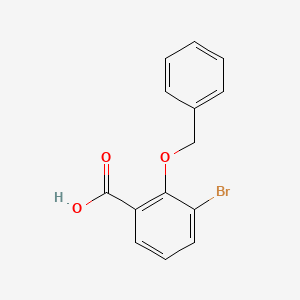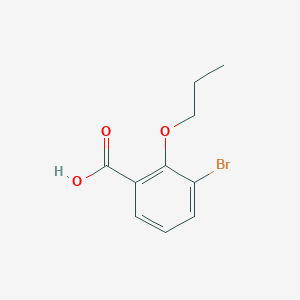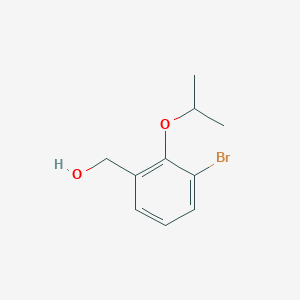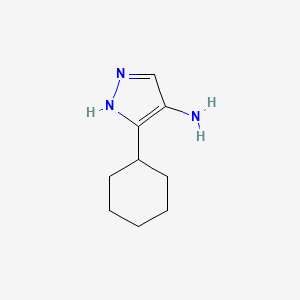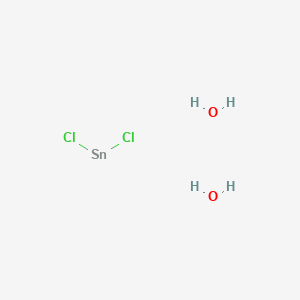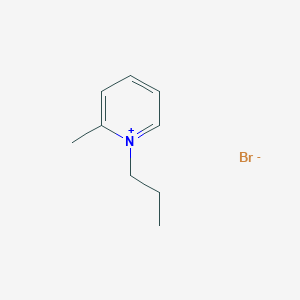
1-Propyl-2-methylpyridinium bromide; 99%
Vue d'ensemble
Description
1-Propyl-2-methylpyridinium bromide is a chemical compound with the CAS number 5411-09-6 . It is used in laboratory chemicals and the manufacture of substances . The compound is not yet fully tested .
Molecular Structure Analysis
The sum formula of 1-Propyl-2-methylpyridinium bromide is C9H14BrN . Its molecular weight is 216.12 . The melting point is 106 °C .Physical And Chemical Properties Analysis
1-Propyl-2-methylpyridinium bromide has a melting point of 106 °C . It is a substance not yet fully tested . It exhibits higher surface activities than conventional surfactants with corresponding alkyl chain lengths .Applications De Recherche Scientifique
1-Propyl-2-methylpyridinium bromide (99%) is used as a reagent in the synthesis of organic compounds, in the manufacture of pharmaceuticals, and in many other applications. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents.
Mécanisme D'action
Target of Action
1-Propyl-2-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications , suggesting that they may interact with various targets in different ways.
Biochemical Pathways
As a pyridinium salt, it may potentially influence a variety of biochemical processes due to the diverse roles these compounds play in natural products and bioactive pharmaceuticals .
Result of Action
As a member of the pyridinium salts, it may have diverse effects depending on its specific targets and mode of action .
Avantages Et Limitations Des Expériences En Laboratoire
1-Propyl-2-methylpyridinium bromide (99%) has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, so it can be stored for long periods of time. A limitation is that it is a relatively reactive compound, so it can react with other chemicals in the laboratory.
Orientations Futures
The potential future directions for 1-Propyl-2-methylpyridinium bromide (99%) research include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications. In addition, further research could be conducted into its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted into its potential use in the synthesis of new drugs or other organic compounds.
Méthodes De Synthèse
The synthesis of 1-Propyl-2-methylpyridinium bromide (99%) involves the reaction of propyl bromide with 2-methylpyridine in the presence of a base. The reaction is typically run at room temperature for several hours. The resulting product is a viscous liquid with a characteristic odor and is soluble in water, ethanol, and other organic solvents.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-1-propylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJITKCUPZPMFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636364 | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5411-09-6 | |
| Record name | NSC10902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



